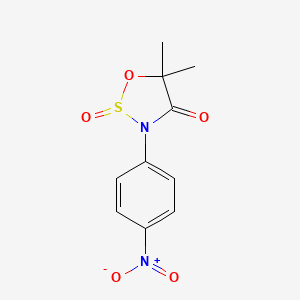
5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione is an organic compound with a complex structure that includes a nitrophenyl group and an oxathiazolidine ring
Preparation Methods
The synthesis of 5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the conversion of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxathiazolidine ring may also play a role in stabilizing these intermediates and enhancing their reactivity.
Comparison with Similar Compounds
5,5-Dimethyl-3-(4-nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione can be compared with similar compounds such as:
5,5-Dimethyl-3-(4-nitrophenyl)cyclohex-2-en-1-one: This compound has a similar structure but lacks the oxathiazolidine ring, which may result in different chemical properties and reactivity.
2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): This compound contains a similar cyclohexene core but differs in its functional groups and overall structure.
The uniqueness of this compound lies in its combination of the nitrophenyl group and the oxathiazolidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61938-52-1 |
|---|---|
Molecular Formula |
C10H10N2O5S |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
5,5-dimethyl-3-(4-nitrophenyl)-2-oxooxathiazolidin-4-one |
InChI |
InChI=1S/C10H10N2O5S/c1-10(2)9(13)11(18(16)17-10)7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3 |
InChI Key |
UHANVRKKMGGUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(S(=O)O1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















